molecular formula C14H9BrN2 B11842073 2-(2-Bromophenyl)quinazoline

2-(2-Bromophenyl)quinazoline

Cat. No.: B11842073
M. Wt: 285.14 g/mol
InChI Key: CVCQEEBVELXMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromophenyl)quinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 2-position of the phenyl ring in this compound adds to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale transition-metal-catalyzed reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production efficiency.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The bromine atom enhances its binding affinity to these targets, leading to increased biological activity.

Comparison with Similar Compounds

Uniqueness: 2-(2-Bromophenyl)quinazoline stands out due to the presence of the bromine atom, which enhances its reactivity and binding affinity to molecular targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy .

Properties

Molecular Formula

C14H9BrN2

Molecular Weight

285.14 g/mol

IUPAC Name

2-(2-bromophenyl)quinazoline

InChI

InChI=1S/C14H9BrN2/c15-12-7-3-2-6-11(12)14-16-9-10-5-1-4-8-13(10)17-14/h1-9H

InChI Key

CVCQEEBVELXMON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C3=CC=CC=C3Br

Origin of Product

United States

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